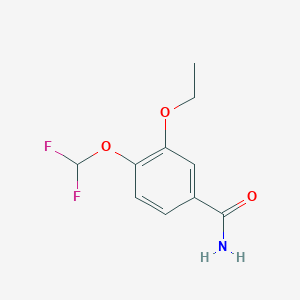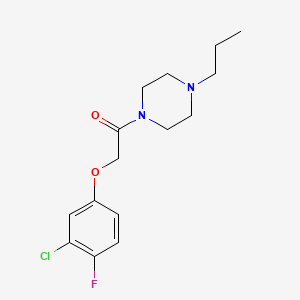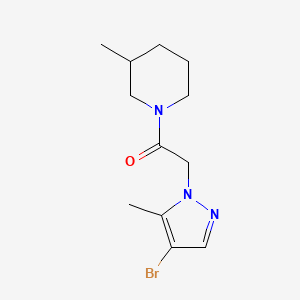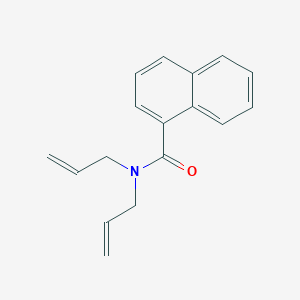
N,N-di(prop-2-en-1-yl)naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NN-BIS(PROP-2-EN-1-YL)NAPHTHALENE-1-CARBOXAMIDE is a synthetic organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of two prop-2-en-1-yl groups attached to the nitrogen atoms of the naphthalene-1-carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NN-BIS(PROP-2-EN-1-YL)NAPHTHALENE-1-CARBOXAMIDE typically involves the reaction of naphthalene-1-carboxylic acid with prop-2-en-1-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions may include:
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of NN-BIS(PROP-2-EN-1-YL)NAPHTHALENE-1-CARBOXAMIDE may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
NN-BIS(PROP-2-EN-1-YL)NAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-en-1-yl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-1,4-dicarboxylic acid, while reduction may produce naphthalene-1-carboxamide derivatives with reduced alkyl groups.
Scientific Research Applications
NN-BIS(PROP-2-EN-1-YL)NAPHTHALENE-1-CARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of NN-BIS(PROP-2-EN-1-YL)NAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide: A similar compound with a prop-2-yn-1-yl group instead of prop-2-en-1-yl.
2-(Prop-2-yn-1-yloxy)naphthalene: Another naphthalene derivative with a prop-2-yn-1-yloxy group.
2-Bromo-6-(prop-2-yn-1-yloxy)naphthalene: A brominated naphthalene derivative with a prop-2-yn-1-yloxy group.
Uniqueness
NN-BIS(PROP-2-EN-1-YL)NAPHTHALENE-1-CARBOXAMIDE is unique due to the presence of two prop-2-en-1-yl groups, which confer distinct chemical properties and reactivity compared to similar compounds
Properties
Molecular Formula |
C17H17NO |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
N,N-bis(prop-2-enyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C17H17NO/c1-3-12-18(13-4-2)17(19)16-11-7-9-14-8-5-6-10-15(14)16/h3-11H,1-2,12-13H2 |
InChI Key |
JYGXJXTZSHDCRU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


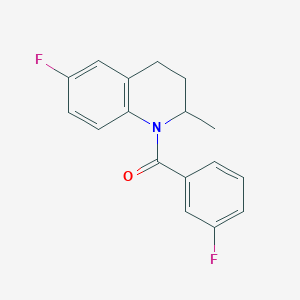
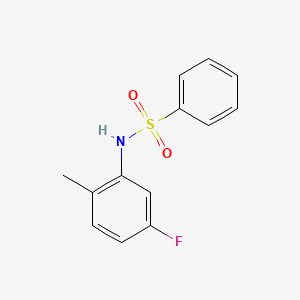
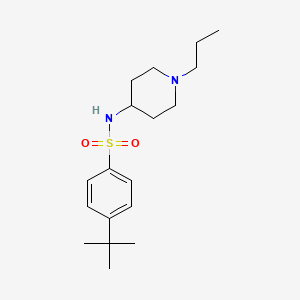
![4-({(Z)-[1-(3-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}amino)-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B14930670.png)
![1-[(2,5-Difluorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B14930673.png)
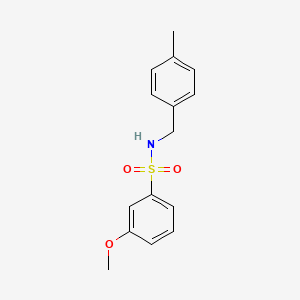
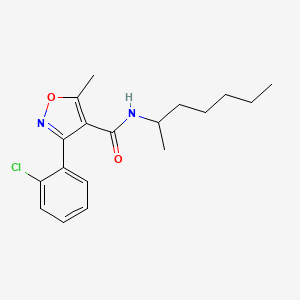
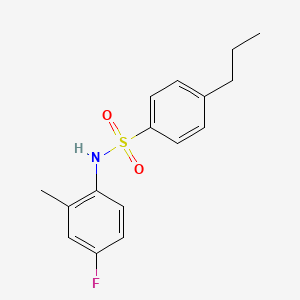
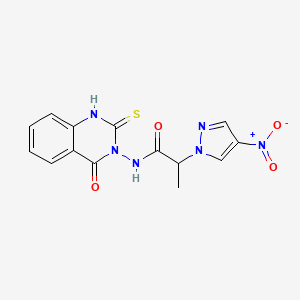
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B14930703.png)
![N-(4-{[(3-chlorophenyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B14930709.png)
